molecular formula C11H15N3O3S B12466734 N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

Katalognummer: B12466734
Molekulargewicht: 269.32 g/mol
InChI-Schlüssel: ICYVDLZMOWRFFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is an organic compound with the molecular formula C10H14N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline solid appearance and its solubility in organic solvents such as chloroform, dichloromethane, and ether .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl hydrazide with acetone under basic conditions. The reaction involves the formation of a hydrazone intermediate, which is then converted to the final product . The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide typically involves large-scale batch reactions. The use of automated reactors and precise control of reaction parameters ensures high efficiency and consistency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .

Wissenschaftliche Forschungsanwendungen

N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase, resulting in diuretic and anti-glaucoma effects . The exact molecular pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is unique due to its combination of the sulfonamide and hydrazinecarbonyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H15N3O3S

Molekulargewicht

269.32 g/mol

IUPAC-Name

2-(benzenesulfonamido)-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C11H15N3O3S/c1-9(2)13-14-11(15)8-12-18(16,17)10-6-4-3-5-7-10/h3-7,12H,8H2,1-2H3,(H,14,15)

InChI-Schlüssel

ICYVDLZMOWRFFM-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=O)CNS(=O)(=O)C1=CC=CC=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.